molecular formula C17H27BrN4O2 B7015905 N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

Cat. No.: B7015905
M. Wt: 399.3 g/mol
InChI Key: ATLTYTYABXWYSC-UHFFFAOYSA-N
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Description

N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN4O2/c1-5-17(3,4)22-9-7-21(8-10-22)16(24)19-14-12-20(6-2)11-13(18)15(14)23/h11-12H,5-10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLTYTYABXWYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1CCN(CC1)C(=O)NC2=CN(C=C(C2=O)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Piperazine Coupling: Reaction of the brominated pyridine derivative with piperazine.

    Carboxamide Formation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide
  • N-(5-fluoro-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

Uniqueness

The uniqueness of N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4-(2-methylbutan-2-yl)piperazine-1-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine atoms can participate in unique interactions, such as halogen bonding, which can affect the compound’s properties and applications.

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